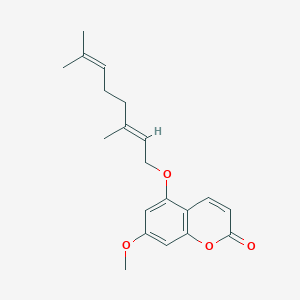

5-Geranoxy-7-methoxycoumarin

Übersicht

Beschreibung

5-Geranoxy-7-methoxycoumarin is a natural coumarin compound with the molecular formula C20H24O4. It is found in the essential oils of citrus fruits such as bergamot . This compound is known for its diverse biological activities, including anti-cancer, antifungal, and antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Geranoxy-7-methoxycoumarin typically involves the reaction of 7-methoxycoumarin with geranyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from citrus fruits, followed by purification using chromatographic techniques. The compound can be isolated and purified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-Geranoxy-7-methoxycoumarin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um die entsprechenden Chinone zu bilden.

Reduktion: Reduktionsreaktionen können es in Dihydro-Derivate umwandeln.

Substitution: Es kann nukleophile Substitutionsreaktionen an der Geranyl-Gruppe eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Kalium-tert-butoxid (KOtBu) werden verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydro-Derivate.

Substitution: Verschiedene substituierte Cumarine, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

5-Geranoxy-7-methoxycoumarin exhibits a molecular formula of C20H24O4. Its mechanism of action involves inducing apoptosis (programmed cell death) in various cell types, which is particularly relevant in cancer research. The compound affects the p38 MAPK signaling pathway, leading to significant inhibition of cell growth in cancer cell lines such as SW480 .

Scientific Research Applications

-

Cancer Research

- Apoptosis Induction : Studies demonstrate that this compound can induce apoptosis in neuroblastoma cells (SH-SY5Y), promoting cell cycle arrest and increasing reactive oxygen species production . This property makes it a candidate for developing anticancer therapies.

- Synergistic Effects : When combined with other compounds like bergamottin, it enhances cytotoxic effects, making it a promising agent in cancer treatment protocols .

- Antimicrobial Activity

-

Analytical Chemistry

- Standard Reference Material : this compound is utilized as a standard in analytical chemistry for the identification and quantification of coumarins in essential oils. Its stability and distinct chemical properties make it suitable for chromatographic techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) .

Industrial Applications

- Cosmetics and Fragrances

- Food Industry

Case Study 1: Cytotoxicity in Neuroblastoma Cells

A study investigated the effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated that at concentrations of 25 µM and 50 µM, significant apoptosis was observed after 48 hours of treatment. The study highlighted the compound's potential as an anticancer agent through its ability to disrupt mitochondrial membrane potential and increase reactive oxygen species levels .

Case Study 2: Antimicrobial Efficacy

Research on citron essential oil revealed that compounds including this compound exhibited strong antimicrobial activity against spoilage microorganisms in fruit-based salads. This finding supports its application in food preservation strategies .

Wirkmechanismus

The mechanism of action of 5-Geranoxy-7-methoxycoumarin involves the induction of apoptosis (programmed cell death) in cancer cells. It activates the p38 MAPK signaling pathway, leading to DNA fragmentation and cell cycle arrest . Additionally, it exhibits antifungal and antibacterial activities by disrupting the cell membrane integrity of pathogens .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bergapten: Ein weiteres Cumarin, das in ätherischen Ölen von Zitrusfrüchten vorkommt, mit ähnlichen biologischen Aktivitäten.

Angelicin: Ein Furanocumarin mit phototoxischen Eigenschaften.

Psoralen: Bekannt für seine Verwendung in der Photochemotherapie.

Einzigartigkeit

5-Geranoxy-7-methoxycoumarin ist durch seine spezifische Geranyl-Gruppe einzigartig, die ihm unterschiedliche biologische Aktivitäten verleiht und seine Löslichkeit in organischen Lösungsmitteln verbessert. Dies macht es besonders nützlich in verschiedenen industriellen und Forschungsanwendungen .

Biologische Aktivität

5-Geranoxy-7-methoxycoumarin (C20H24O4) is a natural coumarin derivative primarily found in the essential oils of citrus fruits, particularly bergamot. It belongs to the class of organic compounds known as terpene lactones, characterized by a lactone ring structure. This compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, and potential anticancer effects.

- Molecular Formula : C20H24O4

- CAS Number : 7380-39-4

- Average Molecular Weight : 328.4022 g/mol

- IUPAC Name : 5-{[(2E)-3,7-dimethylocta-2,6-dien-1-yl]oxy}-7-methoxy-2H-chromen-2-one

Structure

The structure of this compound features a methoxy group and a geranyloxy group, contributing to its unique properties and biological activities.

Antifungal Activity

This compound has demonstrated significant antifungal properties. Studies indicate that it is effective against various fungal strains, making it a candidate for use in food preservation and therapeutic applications. For example, it has been shown to inhibit the growth of pathogens such as Candida albicans and Aspergillus niger .

Antibacterial Activity

Research has also highlighted the antibacterial effects of this compound. It exhibits activity against several bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanisms of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Emerging studies suggest that this compound may induce apoptosis in cancer cells. This effect appears to be mediated through various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling . The compound's ability to modulate these pathways presents opportunities for further research into its use in cancer therapy.

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antifungal | Effective against Candida spp. | Disruption of cell membranes |

| Effective against Aspergillus spp. | Inhibition of growth | |

| Antibacterial | Effective against various bacteria | Metabolic disruption |

| Anticancer | Induces apoptosis | Modulation of MAPK/ERK and NF-κB |

Case Studies and Research Findings

- Antifungal Efficacy : A study published in Natural Antimicrobials for the Minimal Processing of Foods highlighted the antifungal properties of this compound, demonstrating its effectiveness in food preservation applications .

- Comparative Profiling : Research conducted on polymethoxylated flavones in citrus germplasms included profiling this compound, providing insights into its natural variation and potential health benefits .

- Cellular Mechanisms : A recent investigation into the cellular mechanisms revealed that this compound can activate apoptotic pathways in cancer cells, indicating its potential role as an anticancer agent .

Eigenschaften

IUPAC Name |

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-14(2)6-5-7-15(3)10-11-23-18-12-16(22-4)13-19-17(18)8-9-20(21)24-19/h6,8-10,12-13H,5,7,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOSNJWDJOHGW-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC1=CC(=CC2=C1C=CC(=O)O2)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC1=CC(=CC2=C1C=CC(=O)O2)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045382 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7380-39-4 | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Geranoxy-7-methoxycoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007380394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Geranyloxy)-7-methoxycoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-GERANOXY-7-METHOXYCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39A7K6NN3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

86 - 87 °C | |

| Record name | 5-Geranyloxy-7-methoxycoumarin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.